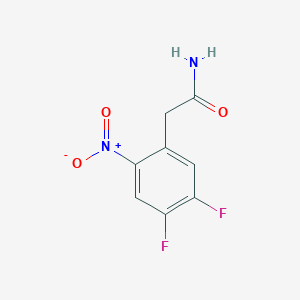

2-(4,5-Difluoro-2-nitrophenyl)acetamide

CAS No.:

Cat. No.: VC18307688

Molecular Formula: C8H6F2N2O3

Molecular Weight: 216.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F2N2O3 |

|---|---|

| Molecular Weight | 216.14 g/mol |

| IUPAC Name | 2-(4,5-difluoro-2-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C8H6F2N2O3/c9-5-1-4(2-8(11)13)7(12(14)15)3-6(5)10/h1,3H,2H2,(H2,11,13) |

| Standard InChI Key | KCDQZTJPJWSPTC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CC(=O)N |

Introduction

Chemical Properties and Structural Features

Molecular Characteristics

The compound’s structure comprises a phenyl ring substituted with two fluorine atoms at the 4- and 5-positions, a nitro group at the 2-position, and an acetamide group at the 1-position. Key physicochemical properties include:

The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions, while the fluorine atoms improve metabolic stability and membrane permeability .

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via a two-step process:

-

Nitration: 4,5-Difluoroaniline is nitrated using fuming HNO₃ and H₂SO₄ at 20–25°C to yield 4,5-difluoro-2-nitroaniline .

-

Acetylation: The intermediate is acetylated with acetic anhydride or acetyl chloride in dichloromethane, followed by neutralization with NaOH .

Reaction Conditions:

| Parameter | Details |

|---|---|

| Nitrating Agent | Fuming HNO₃ (4.44 mol) |

| Catalyst | H₂SO₄ (98%, 1.5 g) |

| Temperature | 20–25°C |

| Yield | 85–92% |

Industrial Scaling

Industrial production involves continuous-flow reactors to optimize safety and efficiency. Purification is achieved via recrystallization from ethanol, yielding >95% purity .

Biological Activity and Mechanisms

| Cell Line | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (Breast) | 15–20 | STAT3 inhibition, apoptosis | |

| A549 (Lung) | 20–25 | DHFR inhibition, cell cycle arrest | |

| PC3 (Prostate) | 52–80 | ROS generation, DNA damage |

The nitro group acts as an electrophile, reacting with cellular nucleophiles to disrupt DNA replication and enzyme function .

Antimicrobial Effects

Preliminary data suggest activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Applications in Drug Development

Intermediate for Heterocycles

The compound serves as a precursor for benzimidazoles and 1,2,4-triazoles, which are explored as kinase inhibitors and antimicrobial agents .

Prodrug Design

Its nitro group can be reduced to an amine (in vivo), enabling prodrug strategies for targeted therapies .

| Hazard Statement | Risk Mitigation |

|---|---|

| H302 (Oral toxicity) | Use PPE; avoid ingestion |

| H315 (Skin irritation) | Wear gloves and lab coat |

| H319 (Eye damage) | Use safety goggles |

| H335 (Respiratory irritation) | Use fume hood |

Comparison with Analogues

The difluoro-acetamide motif uniquely balances reactivity and metabolic stability, making it superior for drug design .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume